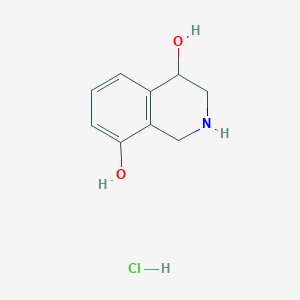

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is a compound used to study alcohol addiction and Parkinson’s disease. It functions as a dopamine receptor agonist. This compound’s hydrochloride form enhances its solubility, making it effective for oral administration .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is C9H12ClNO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is 201.65 g/mol . The melting point is 229-232°C (dec.) .科学的研究の応用

Synthesis and Derivative Formation

- The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides has been explored starting from various precursors, indicating the chemical flexibility and utility of this compound in synthesizing new quinone classes (Jacobs et al., 2008).

- Studies have demonstrated the preparation of various naphthalenetetramine and isoquinoline derivatives, highlighting the compound's role in generating complex chemical structures (Mataka et al., 1992).

Biological Activity and Pharmacological Potential

- Research has identified the analgesic and anti-inflammatory properties of certain 1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential medical applications (Rakhmanova et al., 2022).

- The local anesthetic activity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has been evaluated, demonstrating the compound's relevance in developing new anesthetic agents (Azamatov et al., 2023).

Electrochemical and Oxidation Studies

- Electrochemical studies of salsolinol, a derivative of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol, have been conducted to understand its oxidation behavior, which is relevant for neurological studies (Fa & Dryhurst, 1991).

Synthesis and Ring-Opening Mechanisms

- The compound has been used in the synthesis and study of spirocyclic dienones, illustrating its utility in complex organic synthesis processes (Birch et al., 1975).

Anticonvulsant and Neuroprotective Properties

- Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's potential in neuroprotective therapies (Ohkubo et al., 1996).

Potential in Anticancer Research

- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to have antiglioma activity, indicating their potential use in cancer treatment (Mohler et al., 2006).

Novel Applications and Drug Development

- Research on novel tetrahydroisoquinolines has been conducted to explore their anti-fungal and contraceptive activities, showcasing the compound's diverse pharmacological applications (Rong-mei, 2006).

Coordinating Ability and Complex Formation

- The coordinating ability of 1,2,3,4-tetrahydro-8-hydroxyquinoline has been studied, demonstrating its potential use in complex formation with various cations (Ramenskaya et al., 2006).

将来の方向性

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has garnered a lot of attention in the scientific community due to its potential biological activities against various infective pathogens and neurodegenerative disorders . Future research may focus on the development of novel THIQ analogs with potent biological activity .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKLKVVRVUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501611 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride | |

CAS RN |

72511-87-6 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)